molecular formula C6H8ClN5 B1397011 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride CAS No. 1332528-80-9

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride

Cat. No.: B1397011
CAS No.: 1332528-80-9
M. Wt: 185.61 g/mol
InChI Key: HZVLIQBVRKHSAG-UHFFFAOYSA-N
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Description

“7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride” is a chemical compound with the empirical formula C6H7N5 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class .

Scientific Research Applications

Synthesis and Antitumor Activity

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride has been a subject of study for its potential in cancer treatment. Hafez and El-Gazzar (2009) investigated the chlorosulfonation of related triazolo[4,3-a]pyrimidines, finding that these compounds showed inhibitory effects on the growth of a wide range of cancer cell lines at certain concentrations (Hafez & El-Gazzar, 2009).

Synthesis in Supercritical Carbon Dioxide

Baklykov et al. (2019) reported the synthesis of a related compound, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, in supercritical carbon dioxide. This study demonstrates the potential of using environmentally friendly and efficient methods for synthesizing triazolopyrimidines, including this compound (Baklykov et al., 2019).

Three-Component Condensation

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols via a three-component reaction involving triazole, aldehydes, and acetone. This study underlines the versatility of triazolopyrimidines in chemical synthesis and their potential applications in pharmaceuticals (Komykhov et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of triazolopyrimidines, which are structurally similar to this compound, have also been explored. These compounds can potentially be developed into new antimicrobial and antifungal agents, contributing to the fight against drug-resistant pathogens (Riyadh, 2011).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified under GHS07, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation .

Biochemical Analysis

Biochemical Properties

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt the signaling cascades that regulate cell growth and division. This disruption can lead to cell cycle arrest or apoptosis (programmed cell death), making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases. By binding to the active site of these enzymes, the compound prevents the transfer of phosphate groups, thereby blocking the downstream signaling pathways. Additionally, its interaction with nucleic acids can lead to the inhibition of DNA and RNA polymerases, enzymes crucial for nucleic acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, potentially affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It has been found to localize in the nucleus, where it can interact with nucleic acids and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus .

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c1-4-2-3-11-5(7)9-10-6(11)8-4;/h2-3H,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVLIQBVRKHSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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